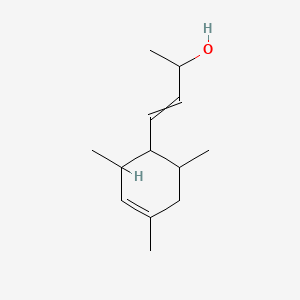
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H22O. It is also known by other names such as α-Ionol and 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-trans-3-buten-2-ol . This compound is characterized by its unique structure, which includes a butenol group attached to a cyclohexenyl ring with three methyl groups. It is commonly used in various applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with buten-2-ol in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 40-220°C and the use of a polar column for gas chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for gas chromatography and mass spectrometry . In biology, it may be used in studies related to fragrance compounds and their effects on human health . In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant . In industry, it is utilized in the production of perfumes, cosmetics, and other scented products due to its pleasant aroma .
Mécanisme D'action
The mechanism of action of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. It is known to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound may also interact with specific receptors in the body, leading to various physiological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds such as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one and 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- lies in its specific arrangement of the butenol and cyclohexenyl groups, which contribute to its distinctive chemical behavior and applications.
Propriétés
Numéro CAS |
67923-53-9 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-14H,8H2,1-4H3 |
Clé InChI |
WQTLBWPUJXRBIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(C1C=CC(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
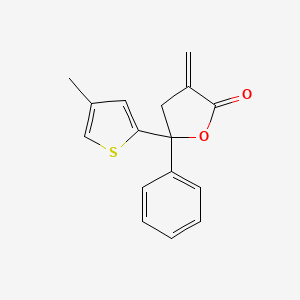
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
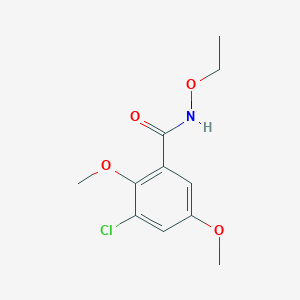


![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
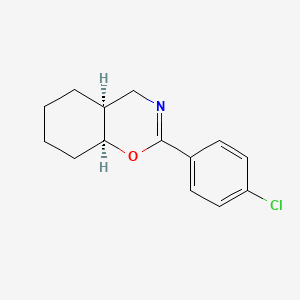
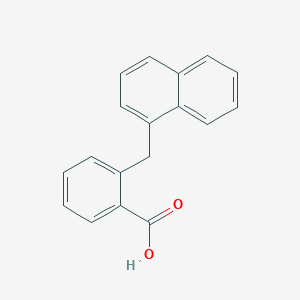


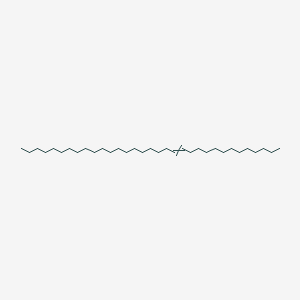
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
